molecular formula C6H12N4 B2675104 N''-(cyclopentylideneamino)guanidine CAS No. 4364-76-5

N''-(cyclopentylideneamino)guanidine

Cat. No.: B2675104
CAS No.: 4364-76-5
M. Wt: 140.19
InChI Key: HXOMZQCDDKGTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’‘-(cyclopentylideneamino)guanidine is a chemical compound with the molecular formula C6H12N4. It is also known by its IUPAC name, N’'-cyclopentylidenecarbonohydrazonic diamide. This compound is part of the guanidine family, which is known for its diverse applications in various fields such as pharmaceuticals, organometallic chemistry, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(cyclopentylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with aminoguanidine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’'-(cyclopentylideneamino)guanidine often involves the use of solid-supported reagents to streamline the synthesis process. This method allows for the efficient production of the compound in large quantities while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

N’'-(cyclopentylideneamino)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions can produce cyclopentylamine derivatives .

Mechanism of Action

The mechanism of action of N’'-(cyclopentylideneamino)guanidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(cyclopentylideneamino)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-6(8)10-9-5-3-1-2-4-5/h1-4H2,(H4,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOMZQCDDKGTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN=C(N)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.